molecular formula C23H16N6O B10934235 2-{3-[(2-Naphthyloxy)methyl]phenyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

2-{3-[(2-Naphthyloxy)methyl]phenyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10934235
M. Wt: 392.4 g/mol
InChI Key: KIECDJLYBJYYIO-UHFFFAOYSA-N
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Description

2-{3-[(2-Naphthyloxy)methyl]phenyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-Naphthyloxy)methyl]phenyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2-Naphthyloxy)methyl]phenyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a probe for studying biological processes.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{3-[(2-Naphthyloxy)methyl]phenyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(2-Naphthyloxy)methyl]phenyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 with high potency makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C23H16N6O

Molecular Weight

392.4 g/mol

IUPAC Name

4-[3-(naphthalen-2-yloxymethyl)phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C23H16N6O/c1-2-6-17-11-19(9-8-16(17)5-1)30-13-15-4-3-7-18(10-15)21-26-23-20-12-25-27-22(20)24-14-29(23)28-21/h1-12,14H,13H2,(H,25,27)

InChI Key

KIECDJLYBJYYIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=CC(=CC=C3)C4=NN5C=NC6=C(C5=N4)C=NN6

Origin of Product

United States

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